molecular formula C7H7ClO3 B8686764 Ethyl 5-chlorofuran-3-carboxylate

Ethyl 5-chlorofuran-3-carboxylate

Cat. No.: B8686764
M. Wt: 174.58 g/mol
InChI Key: SQRVBDWKURVYAH-UHFFFAOYSA-N
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Description

Ethyl 5-chlorofuran-3-carboxylate is a furan-based organic compound featuring a chlorine substituent at the 5-position of the furan ring and an ethyl ester group at the 3-position. The chlorine atom introduces electron-withdrawing effects, influencing the compound’s reactivity and physical properties. These analogs are critical intermediates in pharmaceuticals, agrochemicals, and organic synthesis .

Properties

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

ethyl 5-chlorofuran-3-carboxylate

InChI

InChI=1S/C7H7ClO3/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3

InChI Key

SQRVBDWKURVYAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The substituent at the 5-position of the furan ring significantly impacts chemical behavior. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Functional Properties
Ethyl 5-chlorosulfonylfuran-3-carboxylate 256373-91-8 C₇H₇ClO₅S 238.64 Chlorosulfonyl (SO₂Cl) Highly reactive; prone to nucleophilic substitution
Ethyl 5-formylfuran-3-carboxylate 32365-53-0 C₈H₈O₄ 168.15 Formyl (CHO) Electron-deficient; undergoes aldol condensations

Key Observations:

  • Chlorosulfonyl Group (SO₂Cl): This substituent enhances electrophilicity, making the compound a precursor for sulfonamide drugs. Its high molecular weight (238.64 g/mol) and sulfur content contribute to distinct solubility profiles, often requiring polar aprotic solvents .
  • Formyl Group (CHO): The aldehyde functionality enables condensation reactions, useful in synthesizing heterocycles. Its lower molecular weight (168.15 g/mol) suggests higher volatility compared to chlorosulfonyl analogs .

Physicochemical Properties

Property Ethyl 5-Chlorosulfonylfuran-3-Carboxylate Ethyl 5-Formylfuran-3-Carboxylate
Boiling Point Not reported Estimated >200°C (decomposes)
Solubility Soluble in DMSO, DMF Soluble in ethanol, acetone
Stability Moisture-sensitive Air-stable at room temperature

Notes:

  • The chlorosulfonyl derivative’s moisture sensitivity necessitates anhydrous handling, whereas the formyl analog is more robust .

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